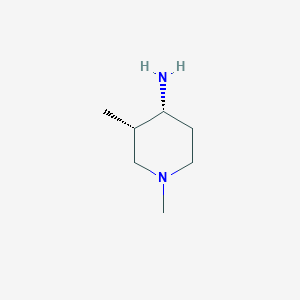

(3S,4R)-1,3-dimethylpiperidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S,4R)-1,3-dimethylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-6-5-9(2)4-3-7(6)8/h6-7H,3-5,8H2,1-2H3/t6-,7+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLFDKDVGHUCVFY-NKWVEPMBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CC[C@H]1N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Role of 3s,4r 1,3 Dimethylpiperidin 4 Amine As a Chiral Building Block in Advanced Organic Synthesis

Application in the Construction of Complex Nitrogen-Containing Heterocycles

The inherent stereochemistry of the (3S,4R)-1,3-dimethylpiperidin-4-amine scaffold is particularly advantageous for the synthesis of complex heterocyclic systems, which are prevalent in pharmaceutically active compounds.

The primary application of the 1,3-dimethylpiperidin-4-amine (B1630183) framework is as a key intermediate in the synthesis of fused heterocyclic systems, most notably Janus kinase (JAK) inhibitors. The stereoisomer, (3R,4R)-N,4-dimethyl-1-(phenylmethyl)piperidin-3-amine, is a critical precursor for Tofacitinib, a drug used to treat autoimmune diseases. nbinno.comtandfonline.com Tofacitinib features a piperidine (B6355638) ring fused to a pyrrolo[2,3-d]pyrimidine core. unl.pt

The synthesis involves the coupling of the exocyclic amine of the piperidine derivative with a halogenated pyrrolo[2,3-d]pyrimidine. For instance, (3R,4R)-1-benzyl-N,4-dimethyl-piperidin-3-amine is reacted with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in the presence of a base like potassium carbonate. google.com This substitution reaction forms the crucial C-N bond, linking the chiral piperidine to the fused heterocyclic system. Subsequent debenzylation of the piperidine nitrogen and reaction with ethyl cyanoacetate (B8463686) yields the final drug molecule. google.comgoogle.com

While the (3R,4R) isomer is used for the approved drug, studies on the synthesis and biological activity of all four possible stereoisomers, including the (3S,4R) form, have been conducted to understand the structure-activity relationship. derpharmachemica.com This highlights the role of each specific chiral building block in constructing these complex fused systems.

Although less documented, the diamine structure of this compound also makes it a suitable candidate for constructing spirocyclic systems. Strategies for synthesizing spiropiperidines often involve intramolecular cyclizations or multi-component reactions where a pre-formed piperidine is functionalized. whiterose.ac.uk The two distinct nitrogen atoms in the title compound could be selectively functionalized to build a second ring onto the piperidine core, leading to novel spiro-heterocycles.

Chiral diamines are a well-established class of ligands for asymmetric catalysis. The this compound scaffold, with its two nitrogen atoms in a fixed spatial arrangement, possesses the necessary features to act as a bidentate chiral ligand for metal catalysts. Such ligands are crucial for enantioselective reactions like hydrogenations, Henry reactions, and aldol (B89426) reactions. beilstein-journals.org

While the direct application of this compound as a ligand is not extensively reported in the literature, its structural motifs are analogous to other successful chiral ligands. The development of new chiral ligands based on derivatives of imidazolidin-4-one, for example, has led to highly enantioselective catalysts for various C-C bond-forming reactions. beilstein-journals.org The rigid piperidine backbone of this compound could offer conformational stability to a metal complex, potentially inducing high levels of stereocontrol.

Furthermore, the amine functionalities allow for straightforward modification. Acylation or alkylation with coordinating groups (e.g., phosphines, pyridyls) could generate a library of tridentate or tetradentate ligands for screening in a wide range of asymmetric transformations. The compound could also serve as a chiral auxiliary, where it is temporarily attached to a substrate to direct the stereochemical outcome of a reaction before being cleaved and recovered.

Derivatization Strategies for Enhancing Molecular Complexity and Diversification

The two distinct amine functionalities of this compound provide orthogonal handles for chemical modification, allowing for the systematic enhancement of molecular complexity.

The piperidine ring nitrogen (N1) is a secondary amine, making it amenable to a wide variety of standard transformations.

N-Alkylation: This reaction is commonly performed using alkyl halides (e.g., alkyl bromide or iodide) in the presence of a non-nucleophilic base like potassium carbonate in a polar aprotic solvent such as DMF or acetonitrile. In the context of Tofacitinib synthesis, the piperidine nitrogen is protected with a benzyl (B1604629) group, which is a form of N-alkylation. unl.pt This protecting group is later removed via catalytic hydrogenation (e.g., using Pd/C). google.com Other N-alkylation methods include reductive amination with aldehydes or ketones and the use of greener alkylating agents like dimethyl carbonate with suitable catalysts. nih.gov

N-Acylation: The piperidine nitrogen can be readily acylated using acyl chlorides or anhydrides. A prominent example is the final step in the synthesis of Tofacitinib, where the deprotected piperidine nitrogen is reacted with ethyl cyanoacetate, resulting in a cyanoacetyl group on the nitrogen. google.com This reaction showcases the nucleophilicity of the piperidine nitrogen and its ability to participate in acylation-type reactions.

Table 1: Representative Derivatization Reactions at the Piperidine Nitrogen (N1)

| Reaction Type | Reagents & Conditions | Product Type | Reference(s) |

| N-Alkylation (Benzylation) | Benzyl bromide, K₂CO₃, Acetonitrile | N-Benzylpiperidine | unl.pt |

| N-Alkylation (General) | Alkyl halide, K₂CO₃, DMF | N-Alkylpiperidine | |

| N-Acylation (Cyanoacetylation) | Ethyl cyanoacetate, DBU, 40 °C | N-Cyanoacetylpiperidine | unl.pt |

| Debenzylation | H₂, Pd(OH)₂/C, Acetic Acid | Secondary Piperidine | google.com |

The exocyclic primary amine at the C4 position offers another site for diversification. Its reactivity can be modulated by the choice of reagents and conditions.

Amidation/Amination: The most significant reaction at this position is its use as a nucleophile in substitution reactions with heterocyclic electrophiles. As previously mentioned, the key step in building the Tofacitinib core is the SNAr reaction between the exocyclic amine of the piperidine intermediate and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. google.com This forms a secondary amine linkage that is subsequently methylated. The exocyclic amine can also form amides by reacting with activated carboxylic acids or acyl chlorides. nih.gov

Sulfonylation: The primary amine can react with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base to form stable sulfonamides. This transformation is useful for introducing rigid, hydrogen-bond accepting groups, which can significantly alter the pharmacological properties of a molecule.

Table 2: Representative Derivatization Reactions at the Exocyclic Amine (C4-NH₂)

| Reaction Type | Reagents & Conditions | Product Type | Reference(s) |

| Nucleophilic Aromatic Substitution | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, K₂CO₃ | N-Heteroaryl Piperidinamine | google.com |

| Amidation | Carboxylic Acid, Coupling Agent (e.g., EDC) | N-Acyl Piperidinamine | nih.gov |

| Sulfonylation | Sulfonyl Chloride, Pyridine (B92270) or Et₃N | N-Sulfonyl Piperidinamine | General Knowledge |

| Reductive Amination (of the amine) | Formaldehyde, Reducing Agent (e.g., NaBH₃CN) | N-Methylated Piperidinamine | unl.pt |

The pre-existing stereocenters at C3 and C4 of this compound can be exploited to control the formation of new stereocenters. The cis-configuration of the C3-methyl and C4-amino groups creates a distinct steric and electronic environment on the two faces of the piperidine ring.

This principle of substrate-controlled diastereoselectivity is a cornerstone of modern synthesis. For example, if the exocyclic amine is protected with a bulky group (e.g., Boc), it would sterically shield one face of the molecule. An electrophilic attack on a nearby functionalized carbon would then be directed to the opposite, less hindered face. Conversely, if the amine or a derivative can coordinate to a reagent or catalyst, it can direct a reaction to the syn-face.

While specific examples starting from this compound are not prevalent, the stereocontrolled functionalization of piperidine rings is a well-explored field. rsc.orgnih.gov For instance, the diastereoselective carbolithiation of related piperidine enecarbamates allows for the controlled introduction of substituents at the C2 and C3 positions. nih.gov Applying similar principles, one could envision a sequence where the (3S,4R)-piperidine scaffold is first converted into a tetrahydropyridine (B1245486) intermediate. Subsequent diastereoselective reactions, such as epoxidation or dihydroxylation, would likely be influenced by the C3-methyl group, leading to the formation of new stereocenters at C4 and C5 with high selectivity. Such strategies open avenues to a wide array of novel, stereochemically rich piperidine derivatives for drug discovery and materials science.

Advanced Spectroscopic and Chromatographic Techniques for the Structural Elucidation and Stereochemical Analysis of 3s,4r 1,3 Dimethylpiperidin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Configuration Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the detailed structure of organic molecules in solution. For (3S,4R)-1,3-dimethylpiperidin-4-amine, a combination of one-dimensional and two-dimensional NMR experiments is essential to assign the signals of all protons and carbons and to establish the stereochemical relationships.

2D NMR Methods for Connectivity and Proximity Analysis

Two-dimensional NMR experiments are critical for unambiguously piecing together the molecular puzzle of this compound. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide a wealth of information about the connectivity and spatial relationships within the molecule.

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically those on adjacent carbon atoms. For the piperidine (B6355638) ring of the target molecule, COSY would show correlations between the proton at C4 and the protons at C3 and C5, as well as between the C3-proton and the C2-protons. This helps to trace the proton network around the six-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of the carbon resonances based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). For instance, the protons of the N-methyl group would show a correlation to the C2 and C6 carbons of the piperidine ring, confirming its position on the nitrogen atom. Similarly, the protons of the C3-methyl group would show correlations to C2, C3, and C4.

The relative stereochemistry (cis or trans) of the methyl and amine groups can be inferred from the coupling constants (³J-values) and through-space correlations observed in a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. In the (3S,4R) configuration, the substituents at C3 and C4 are in a trans relationship. This would likely result in the piperidine ring adopting a chair conformation where the C3-methyl and C4-amine groups are in a trans-diaxial or trans-diequatorial orientation, which can be distinguished by specific NOE cross-peaks.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound This data is illustrative and based on typical chemical shifts for similar piperidine derivatives.

| Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| N-CH₃ | 2.25 (s, 3H) | 42.5 | C2, C6 |

| C2 | 2.80 (m, 1H), 2.10 (m, 1H) | 60.1 | C3, C4, C6, N-CH₃ |

| C3 | 1.95 (m, 1H) | 35.8 | C2, C4, C5, C3-CH₃ |

| C3-CH₃ | 0.95 (d, 3H) | 15.2 | C2, C3, C4 |

| C4 | 2.60 (m, 1H) | 55.4 | C2, C3, C5, C6 |

| C5 | 1.85 (m, 1H), 1.60 (m, 1H) | 28.9 | C3, C4, C6 |

| C6 | 2.75 (m, 1H), 2.05 (m, 1H) | 58.3 | C2, C4, C5, N-CH₃ |

| NH₂ | 1.50 (br s, 2H) | - | C4 |

Chiral Shift Reagents in NMR for Enantiomeric Purity Determination

While 2D NMR can establish the relative stereochemistry, determining the enantiomeric purity requires a chiral environment. Chiral Lanthanide Shift Reagents (LSRs), such as complexes of Europium (Eu) or Praseodymium (Pr) with chiral ligands (e.g., Eu(hfc)₃, tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]), are invaluable for this purpose. numberanalytics.comharvard.edursc.org

The amine group in this compound can act as a Lewis base, coordinating to the lanthanide metal center of the LSR. libretexts.org This interaction forms transient diastereomeric complexes. Because these complexes are diastereomers, their NMR spectra are different. Consequently, in the presence of a chiral LSR, a racemic mixture of the amine will exhibit two sets of signals for some of its protons, with the separation between the signals of the two enantiomers (the enantiomeric shift difference, ΔΔδ) being proportional to the concentration of the LSR. nih.gov By integrating the corresponding signals, the enantiomeric excess (ee) of the sample can be accurately quantified. libretexts.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), is used to determine the mass of the molecular ion with very high accuracy (typically to four or five decimal places). For this compound (C₈H₁₈N₂), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated. An experimental HRMS measurement that matches this theoretical value provides unambiguous confirmation of the elemental composition, distinguishing it from any other isomers with the same nominal mass.

Table 2: HRMS Data for this compound

| Molecular Formula | Ion | Calculated Exact Mass (Da) | Observed Mass (Da) |

|---|---|---|---|

| C₈H₁₈N₂ | [M+H]⁺ | 143.1543 | 143.1541 (Example) |

Tandem Mass Spectrometry for Structural Characterization of Derivatized Forms

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (e.g., the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. For cyclic amines, fragmentation often occurs via α-cleavage (cleavage of the bond adjacent to the nitrogen atom) and ring-opening pathways. nih.govntu.edu.sgjove.com

To enhance sensitivity and control fragmentation, the primary amine group of this compound can be derivatized. nih.govnih.gov Reagents like dansyl chloride or others that introduce a readily ionizable group and a predictable fragmentation pattern are often employed. ddtjournal.comrsc.org For example, derivatization can lead to a specific, dominant fragment ion in MS/MS experiments, which is highly useful for selective and sensitive quantification in complex mixtures. acs.org

Table 3: Potential Fragmentation Pathways in MS/MS of this compound This table presents hypothetical major fragment ions based on established fragmentation rules for cyclic amines.

| Parent Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 143.15 | 126.13 | NH₃ (Ammonia) | Loss of the amine group |

| 143.15 | 98.11 | C₂H₅N (Ethylamine fragment) | Ring cleavage adjacent to C4-N bond |

| 143.15 | 84.08 | C₃H₇N (Propylamine fragment) | Ring cleavage and rearrangement |

| 143.15 | 58.07 | C₅H₉N (Piperidine ring fragment) | Cleavage of the N-methyl and C3-methyl groups |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. The N-H stretching vibrations of the primary amine would typically appear as a pair of bands in the 3300-3500 cm⁻¹ region. C-H stretching vibrations of the methyl and methylene (B1212753) groups on the piperidine ring would be observed just below 3000 cm⁻¹. The C-N stretching vibrations would be found in the fingerprint region (1000-1300 cm⁻¹). nih.govresearchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR. While N-H and O-H stretches are strong in the IR, C-C and C-N bonds within the piperidine skeleton often give rise to more distinct Raman signals. The symmetric vibrations of the non-polar parts of the molecule are typically strong in the Raman spectrum, providing a detailed fingerprint of the carbon skeleton. researchgate.net

Table 4: Characteristic Vibrational Frequencies for this compound Frequencies are approximate and based on typical values for substituted piperidines.

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H stretch (primary amine) | FT-IR | 3300 - 3500 |

| C-H stretch (alkyl) | FT-IR, Raman | 2850 - 2960 |

| N-H bend (amine scissoring) | FT-IR | 1590 - 1650 |

| CH₂/CH₃ bend | FT-IR, Raman | 1350 - 1470 |

| C-N stretch | FT-IR, Raman | 1000 - 1300 |

| Piperidine ring vibrations | Raman | 800 - 1200 |

Characteristic Vibrational Modes of Piperidine Rings and Amine Groups

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying functional groups and probing the structure of molecules. libretexts.org For this compound, the IR spectrum is dominated by the vibrational modes of the piperidine ring, the amine group, and the methyl substituents. While a spectrum for this exact compound is not publicly available, the characteristic frequencies can be predicted based on well-established data for substituted piperidines and amines. chemicalbook.commdpi.com

Key vibrational modes include:

N-H Vibrations: The primary amine group (-NH₂) typically shows two stretching bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching. A broad N-H bending (scissoring) vibration is expected around 1650-1580 cm⁻¹.

C-H Vibrations: Stretching vibrations for the C-H bonds of the piperidine ring and methyl groups occur in the 3000-2800 cm⁻¹ range. Bending vibrations for these groups appear in the 1475-1365 cm⁻¹ region.

C-N Vibrations: The stretching vibrations for the aliphatic C-N bonds of the tertiary amine in the ring and the primary amine substituent are typically found in the 1250-1020 cm⁻¹ region.

Piperidine Ring Vibrations: The saturated heterocyclic ring exhibits characteristic "breathing" and deformation modes, though these are often complex and appear in the fingerprint region (below 1500 cm⁻¹).

A summary of the expected characteristic IR absorption bands is presented below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 |

| Primary Amine | N-H Bend (scissoring) | 1650 - 1580 |

| Alkane/Ring | C-H Stretch | 3000 - 2800 |

| Alkane/Ring | C-H Bend | 1475 - 1365 |

| Aliphatic Amine | C-N Stretch | 1250 - 1020 |

Conformational Insights from IR Band Analysis

Beyond functional group identification, IR spectroscopy can provide valuable insights into the conformational preferences of the piperidine ring. Substituted piperidines predominantly adopt a chair conformation. nih.gov For this compound, the relative orientation of the substituents (axial vs. equatorial) influences the exact position and intensity of certain IR bands, particularly in the fingerprint region.

Studies on substituted piperidines have shown that the orientation of substituents affects the C-H and C-N vibrational frequencies. nih.govnih.gov For instance, an axial substituent often results in different IR absorption patterns compared to an equatorial one due to differing steric interactions. nih.gov In the case of the (3S,4R) isomer, the molecule is expected to adopt a chair conformation where the C3-methyl and C4-amine groups are in a cis relationship. To minimize steric strain, the molecule would likely favor a conformation where the larger substituent (amine group) and the C3-methyl group occupy equatorial positions. Detailed analysis, often supported by computational modeling (e.g., Density Functional Theory), can correlate observed IR bands with specific chair conformations, helping to confirm the predicted stereochemical arrangement. mdpi.com

Chiral Chromatography for Enantiomeric Excess Determination

Chiral chromatography is indispensable for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound. gcms.cz Given that this compound is one of four possible stereoisomers, methods to separate it from its enantiomer, (3R,4S)-1,3-dimethylpiperidin-4-amine, are critical.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a primary method for enantiomeric separation. nih.gov CSPs create a chiral environment where enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times. yakhak.org

For primary amines like the target compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. yakhak.org A study on the closely related piperidin-3-amine (B1201142) demonstrated successful separation following derivatization on a Chiralpak AD-H column (an amylose-based CSP). nih.gov Similarly, racemic 1,3-dimethyl-4-phenylpiperidine derivatives have been resolved using Chiralcel OD and OJ columns. nih.gov For this compound, one would select a suitable polysaccharide or macrocyclic glycopeptide-based column and optimize the mobile phase (typically a mixture of an alkane like hexane (B92381) and an alcohol like isopropanol) to achieve baseline separation. nih.govsigmaaldrich.com

Example HPLC Method Parameters for a Related Compound:

| Parameter | Value |

|---|---|

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | 0.1% Diethylamine in Ethanol |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 228 nm (after derivatization) |

Gas Chromatography (GC) with Chiral Columns

Gas Chromatography (GC) with a chiral column is another powerful technique for enantioseparation, particularly for volatile compounds. chromatographyonline.com The stationary phases in these columns are often based on cyclodextrin (B1172386) derivatives. chromatographyonline.comwiley.com Direct analysis of amines by GC can be challenging due to their polarity, which can cause peak tailing. Therefore, derivatization is common.

Research on other chiral amines shows that separation is highly dependent on the choice of chiral column and the derivatizing agent. wiley.comnih.gov A typical chiral GC column for amine separation might be one coated with a derivatized β- or γ-cyclodextrin.

Derivatization for Enhanced Chromatographic Resolution

To improve chromatographic performance (e.g., peak shape, volatility, and detectability) and enhance enantioselectivity, primary amines are often derivatized before analysis by HPLC or GC. acs.orgchromatographytoday.com Derivatization converts the amine into a less polar, more easily detectable derivative and can introduce structural elements that magnify the stereochemical differences between enantiomers.

Common derivatization strategies for primary amines include:

Acylation: Reaction with agents like trifluoroacetic anhydride (B1165640) (TFAA) or an acyl chloride (e.g., para-toluenesulfonyl chloride) to form amides. nih.govnih.gov These derivatives are often more volatile for GC analysis and possess a strong chromophore for UV detection in HPLC.

Reaction with Chiral Derivatizing Agents (CDAs): Reacting the racemic amine with an enantiomerically pure CDA (like Mosher's acid chloride or a derivative of an amino acid) creates a pair of diastereomers. acs.orgresearchgate.net These diastereomers have different physical properties and can be separated on a standard (achiral) chromatography column.

The choice of derivatization agent is crucial and must be carefully selected to avoid racemization during the reaction. nih.gov

X-ray Crystallography for Absolute Stereochemical Determination

While chromatographic methods can determine enantiomeric purity, X-ray crystallography on a single crystal provides an unambiguous determination of the absolute configuration of a chiral molecule. nih.govpurechemistry.org This technique maps the three-dimensional arrangement of atoms in a crystal lattice by analyzing the diffraction pattern of X-rays passing through it. nih.gov

To determine the absolute configuration, the crystal must be of high quality and enantiomerically pure. The analysis often involves the use of anomalous dispersion, where the scattering of X-rays by electrons is slightly out of phase. researchgate.net This effect, particularly when atoms heavier than oxygen are present or when using specific X-ray wavelengths (e.g., from a synchrotron source), allows for the differentiation between a molecule and its mirror image. nih.govresearchgate.net

For this compound, obtaining a suitable crystal of the free base or a salt (e.g., a hydrochloride or tartrate salt) would be the first step. The resulting crystallographic data would not only confirm the cis relationship between the C3-methyl and C4-amine groups but would also definitively establish the (3S,4R) absolute configuration. acs.org

Typical Data from an X-ray Crystallography Report:

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₈H₁₈N₂ |

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Flack Parameter | Value close to 0, with small error |

Computational and Theoretical Investigations of 3s,4r 1,3 Dimethylpiperidin 4 Amine

Quantum Chemical Calculations for Conformational Analysis and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the molecular geometry, electronic structure, and relative stability of different conformers. researchgate.netnih.govnih.gov For (3S,4R)-1,3-dimethylpiperidin-4-amine, these calculations are essential to elucidate the preferred three-dimensional arrangement of the piperidine (B6355638) ring and its substituents.

Energy Minimization and Conformational Landscape Mapping

The conformational landscape of this compound is primarily dictated by the chair conformation of the piperidine ring, which is the most stable arrangement for six-membered saturated heterocycles. wikipedia.org The presence of methyl groups at the C1 (N-methyl) and C3 positions, along with an amine group at the C4 position, leads to several possible chair conformations. The key to understanding the conformational preference lies in the axial versus equatorial positioning of these substituents.

Energy minimization calculations are employed to determine the most stable conformer by identifying the geometry with the lowest electronic energy. For substituted piperidines, it is generally observed that bulky substituents prefer to occupy the equatorial position to minimize steric strain arising from 1,3-diaxial interactions.

In the case of this compound, two primary chair conformations are of interest. In one, the C3-methyl group is in an equatorial position, and in the other, it is in an axial position. The N-methyl group can also adopt either an axial or equatorial orientation, further diversifying the conformational possibilities. DFT calculations can precisely quantify the energy differences between these conformers, providing a detailed map of the conformational landscape. It is anticipated that the conformer with the C3-methyl group in the equatorial position would be significantly more stable.

Table 1: Illustrative Relative Energies of this compound Conformers

| Conformer | C3-Methyl Orientation | N-Methyl Orientation | Relative Energy (kcal/mol) |

| 1 | Equatorial | Equatorial | 0.00 |

| 2 | Equatorial | Axial | 1.5 - 2.5 |

| 3 | Axial | Equatorial | 3.0 - 5.0 |

| 4 | Axial | Axial | 4.5 - 7.0 |

Note: The values in this table are illustrative and based on general principles of conformational analysis of substituted piperidines. Actual values would be determined through specific DFT calculations.

Prediction of Spectroscopic Parameters (e.g., Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are instrumental in predicting spectroscopic parameters, which can then be compared with experimental data to confirm the structure and conformation of a molecule. github.ionih.govescholarship.org

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of DFT. nih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the most stable conformer, it is possible to predict the chemical shifts. These predictions are highly sensitive to the local electronic environment and the three-dimensional structure of the molecule. For this compound, the predicted chemical shifts for the protons and carbons of the piperidine ring and its substituents would be distinct for different conformers. Comparing these predicted spectra with experimental NMR data can provide definitive evidence for the dominant conformation in solution.

Vibrational Frequencies: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. DFT calculations can predict the vibrational frequencies and their corresponding intensities, which can be used to simulate the IR spectrum. arxiv.orgresearchgate.net For this compound, characteristic vibrational frequencies would include N-H and C-H stretching, as well as bending modes associated with the piperidine ring and its substituents. The calculated vibrational spectrum can aid in the interpretation of experimental IR data and provide further confirmation of the molecule's structure.

Molecular Dynamics Simulations of Piperidinamine Derivatives

While quantum chemical calculations provide a static picture of molecular conformations, molecular dynamics (MD) simulations offer a dynamic view of how these molecules behave over time in a more realistic biological environment, such as in solution. researchgate.netresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes, solvent interactions, and the stability of molecular complexes. researchgate.netnih.gov

For piperidinamine derivatives like this compound, MD simulations can reveal the flexibility of the piperidine ring and the dynamics of its substituents. These simulations can also shed light on the role of the amine group in forming hydrogen bonds with surrounding water molecules or with amino acid residues in a protein binding site. Such insights are invaluable for understanding the pharmacokinetic and pharmacodynamic properties of these compounds.

Structure-Activity Relationship (SAR) Studies via In Silico Approaches for Analog Design

In silico Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, enabling the rational design of new analogs with improved biological activity. nih.govnih.govmdpi.com These computational approaches aim to identify the key structural features of a molecule that are responsible for its interaction with a biological target.

For this compound, in silico SAR studies would involve the systematic modification of its structure and the evaluation of the resulting analogs' predicted activity. For instance, the methyl groups could be replaced with other alkyl or functional groups, and the position and stereochemistry of the substituents could be altered. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling can be employed to build predictive models that correlate structural properties with biological activity. nih.govresearchgate.net These models can then be used to screen virtual libraries of compounds and prioritize the synthesis of the most promising candidates.

Computational Mechanistic Studies of Reactions Involving Piperidinamine Scaffolds

Computational chemistry provides a powerful lens through which to study the detailed mechanisms of chemical reactions. nih.govacs.orgacs.org For reactions involving the piperidinamine scaffold, such as its synthesis or its participation in further chemical transformations, computational mechanistic studies can elucidate the reaction pathways, identify transition states, and calculate activation energies.

For example, the synthesis of this compound likely involves several steps where stereochemistry is crucial. Computational modeling can help to understand the factors that control the stereoselectivity of these reactions. Furthermore, if this compound is to be used as a building block for more complex molecules, computational studies can predict its reactivity and guide the design of efficient synthetic routes. DFT calculations are often used to map out the potential energy surface of a reaction, providing a detailed understanding of the reaction mechanism at the molecular level. researchgate.net

Future Directions and Emerging Research Opportunities for Chiral Piperidinamine Architectures

Development of Novel Enantioselective Synthetic Routes for (3S,4R)-1,3-Dimethylpiperidin-4-amine

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules. For this compound, the development of efficient and highly enantioselective synthetic routes is a key area of ongoing research. Current strategies often rely on classical resolution or the use of chiral auxiliaries, which can be inefficient. nih.gov Future research is poised to focus on more advanced and atom-economical approaches.

One promising avenue is the use of asymmetric catalysis . Rhodium-catalyzed asymmetric reductive Heck reactions, for instance, have shown great promise in the synthesis of enantioenriched 3-substituted piperidines from pyridine (B92270) and sp2-hybridized boronic acids. nih.gov Adapting such methods to create the specific (3S,4R) stereochemistry of the target compound is a logical next step.

Another burgeoning area is biocatalysis . The use of stereoselective reductive aminases for the synthesis of chiral piperidinamines is gaining traction. nih.gov These enzymes can offer high enantiomeric excess and operate under mild conditions, presenting a green and efficient alternative to traditional chemical methods. nih.gov The discovery and engineering of novel reductive aminases with specificity for the precursor ketone of this compound could revolutionize its production. nih.gov

Continuous flow protocols also offer a practical and scalable approach to synthesizing chiral piperidines with high diastereoselectivity in a significantly reduced timeframe. nih.gov

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Advantages | Potential Challenges |

|---|---|---|

| Asymmetric Catalysis | High enantioselectivity, broad substrate scope. nih.gov | Catalyst cost and sensitivity, optimization required for specific substrate. |

| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. nih.gov | Enzyme discovery and engineering, substrate specificity. nih.gov |

Exploration of Diverse Derivatization Pathways for New Functional Properties

The functionalization of the this compound scaffold opens up a vast chemical space for the discovery of new bioactive molecules. The primary amine group is a key handle for a variety of chemical transformations.

Future research will likely explore:

Acylation and Sulfonylation: Reaction of the amine with a wide range of acyl chlorides and sulfonyl chlorides can generate a library of amide and sulfonamide derivatives. These modifications can significantly alter the compound's physicochemical properties, such as solubility and lipophilicity, and introduce new hydrogen bonding interactions critical for biological activity.

Reductive Amination: The primary amine can be further elaborated through reductive amination with various aldehydes and ketones to yield secondary and tertiary amines, expanding the structural diversity.

N-Arylation and N-Alkylation: Palladium- or copper-catalyzed cross-coupling reactions can be employed to introduce aryl or heteroaryl groups onto the amine nitrogen, a common strategy in medicinal chemistry to probe for interactions with aromatic binding pockets in target proteins.

A related compound, (3S,4R)-3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride, highlights how substitutions on the piperidine (B6355638) ring can enhance pharmacological properties. smolecule.com This suggests that derivatization of both the amine and the piperidine ring of this compound could lead to novel compounds with unique biological profiles.

Integration of Machine Learning and AI in the Design and Synthesis of Chiral Piperidinamines

The integration of machine learning (ML) and artificial intelligence (AI) is set to accelerate the discovery and development of chiral piperidinamines. These computational tools can be applied in several key areas:

Predictive Modeling: ML models can be trained on existing data to predict the biological activity and pharmacokinetic properties of virtual derivatives of this compound, allowing for the prioritization of synthetic targets. While large datasets are often required, new models are being developed that can work with smaller datasets. chemistryworld.com

Reaction Optimization: AI algorithms can be used to optimize reaction conditions for the synthesis of chiral piperidinamines, leading to higher yields and enantioselectivity. This can involve the use of gradient boosting regression tree predictors to forecast catalytic activity and stereoselectivity. researchgate.net

De Novo Design: Generative AI models can design novel chiral piperidinamine scaffolds with desired properties, potentially leading to the discovery of new chemical entities with unprecedented biological activities. The collaboration between scientists in machine learning, chemistry, and biology is crucial for these advancements. pharmtech.com

Table 2: Applications of AI/ML in Chiral Piperidinamine Research

| Application Area | Specific Task | Expected Outcome |

|---|---|---|

| Predictive Modeling | QSAR analysis of virtual derivatives. | Prioritization of high-potential synthetic targets. |

| Reaction Optimization | Prediction of optimal catalyst, solvent, and temperature. | Improved synthetic efficiency and reduced development time. researchgate.net |

Investigation of Unique Stereoelectronic Effects within the this compound Framework

The specific (3S,4R) stereochemistry of the title compound dictates a unique three-dimensional arrangement of its substituents, which in turn governs its stereoelectronic properties. The relative orientation of the methyl group at the 3-position and the amine at the 4-position influences the conformation of the piperidine ring and the local electronic environment.

Future research should focus on a detailed investigation of these stereoelectronic effects through a combination of:

High-level computational chemistry: Techniques such as Density Functional Theory (DFT) can be used to model the conformational landscape and electronic properties of the molecule and its derivatives.

Advanced spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect (NOE) experiments, can provide experimental validation of the preferred conformations in solution.

X-ray crystallography: Obtaining crystal structures of derivatives of this compound can provide definitive information about its solid-state conformation and intermolecular interactions.

Understanding these subtle stereoelectronic effects is crucial for rational drug design, as they can have a profound impact on how the molecule interacts with its biological target.

Potential Academic Applications beyond Current Known Intermediates

While chiral piperidinamines are well-known as intermediates in the synthesis of pharmaceuticals, the unique structure of this compound suggests potential for a broader range of academic applications. google.comwipo.int

Chiral Ligands in Asymmetric Catalysis: The diamine motif present in this compound could be elaborated to create novel chiral ligands for transition metal-catalyzed asymmetric reactions. The fixed stereochemistry of the piperidine backbone could impart a high degree of stereocontrol in such catalytic systems.

Organocatalysis: The amine functionality could be utilized in organocatalytic transformations, such as enantioselective Michael additions or aldol (B89426) reactions, where the chiral environment around the nitrogen could induce stereoselectivity.

Probes for Biological Systems: Appropriately functionalized derivatives of this compound could serve as chemical probes to study the structure and function of enzymes and receptors. For example, fluorescently labeled derivatives could be used in cellular imaging studies.

The exploration of these and other academic applications will not only expand the utility of this specific chiral piperidinamine but also contribute to a deeper understanding of the fundamental principles of stereochemistry and catalysis.

Q & A

Q. How can researchers optimize the synthetic yield of (3S,4R)-1,3-dimethylpiperidin-4-amine?

Methodological Answer: Optimization involves adjusting reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) and purification techniques. For example, in multi-step syntheses of piperidine derivatives, intermediates are purified via column chromatography or recrystallization to minimize side reactions . Catalytic hydrogenation or enantioselective catalysis can enhance stereochemical purity, as seen in the synthesis of alvimopan precursors using (S)-1,3-dimethyl-4-piperidone . Post-synthesis characterization via LC-MS or H NMR ensures product integrity .

Q. What analytical methods confirm the stereochemical configuration of this compound?

Methodological Answer: X-ray crystallography with SHELX software remains the gold standard for absolute configuration determination, particularly for chiral centers in small molecules . Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak® AD-H) can resolve enantiomers, while H NMR coupling constants (e.g., vicinal values) provide relative stereochemical insights . Circular dichroism (CD) spectroscopy may supplement these methods for optically active derivatives .

Q. How is the biological activity of this compound evaluated in vitro?

Methodological Answer: Standard assays include:

- Receptor binding studies : Radioligand displacement assays (e.g., H-labeled antagonists) to determine values.

- Enzyme inhibition : IC measurements via fluorogenic substrates or colorimetric readouts (e.g., malarial protease inhibition in ).

- Cell viability assays : MTT or resazurin-based tests for cytotoxicity profiling.

Dose-response curves and statistical validation (e.g., ANOVA) are critical for reproducibility .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in catalytic reactions?

Methodological Answer: Isotopic labeling (e.g., C or N) combined with kinetic isotope effect (KIE) studies can track bond-breaking/forming steps. For example, copper-catalyzed coupling reactions (as in ) may involve radical intermediates detectable via EPR spectroscopy. Computational methods (DFT or MD simulations) model transition states and identify rate-limiting steps .

Q. How should researchers address contradictory biological activity data across studies?

Methodological Answer: Contradictions often arise from assay variability (e.g., cell line differences, solvent effects). Standardization steps include:

- Positive controls : Use established reference compounds (e.g., chloroquine for antimalarial assays in ).

- Solvent normalization : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity.

- Data normalization : Express activity as % inhibition relative to vehicle controls. Meta-analysis of published IC values and 3D-QSAR models (as in ) can reconcile disparities .

Q. What computational strategies predict the pharmacokinetic properties of this compound derivatives?

Methodological Answer:

- ADMET prediction : Tools like SwissADME or ADMETLab estimate absorption, metabolism, and toxicity. Key parameters include LogP (lipophilicity) and polar surface area (PSA) for blood-brain barrier penetration.

- Molecular docking : AutoDock Vina or Glide models ligand-receptor interactions (e.g., docking to opioid receptors for alvimopan analogs in ).

- Free-energy perturbation (FEP) : Quantifies binding affinity changes upon structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.